N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and an ethoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide typically involves multiple steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Formation of Piperidin-4-ylmethylamine: Piperidine is reacted with formaldehyde and hydrogen cyanide to form piperidin-4-ylmethylamine.
Coupling Reaction: Benzofuran-2-carbonyl chloride is reacted with piperidin-4-ylmethylamine to form N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)amine.
Ethoxyacetamide Formation: The intermediate is then reacted with ethyl chloroacetate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Alcohol derivatives of the benzofuran ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its interaction with specific receptors in the brain.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biology: It can be used as a tool compound to study various biological pathways and processes.
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets such as receptors or enzymes. The benzofuran moiety may interact with aromatic residues in the binding site, while the piperidine ring provides additional binding interactions. The ethoxyacetamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
- N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
Uniqueness
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide is unique due to the presence of the ethoxyacetamide group, which may confer distinct pharmacokinetic properties compared to similar compounds. Additionally, the specific arrangement of functional groups may result in unique biological activities and applications.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-24-13-18(22)20-12-14-7-9-21(10-8-14)19(23)17-11-15-5-3-4-6-16(15)25-17/h3-6,11,14H,2,7-10,12-13H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVQTVRHVGZRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.